Lipophilicity (XLogP3): Significantly Higher than the Free Acid Analog
The ethyl ester derivative exhibits a substantially higher lipophilicity compared to its corresponding free acid, 2-Chloro-6-fluoroquinazoline-4-acetic acid. This difference, quantified by the computed XLogP3 value, indicates a greater propensity for the target compound to partition into lipid membranes, which can be a critical factor in designing compounds with optimal ADME properties or in selecting a building block for further lipophilic derivatization. [1]
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 2-Chloro-6-fluoroquinazoline-4-acetic acid: XLogP3 = 2.1 |
| Quantified Difference | +0.7 log unit |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem release 2019.06.18 or vendor data) |
Why This Matters
The 0.7 log unit increase in XLogP3 for the ethyl ester translates to a measurable shift in lipophilicity, which directly influences compound distribution, permeability, and solubility profiles, making it a distinct choice for specific medicinal chemistry campaigns.
- [1] PubChem. (n.d.). 2-Chloro-6-fluoroquinazoline-4-acetic Acid. XLogP3-AA. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-fluoroquinazoline-4-acetic-Acid View Source
